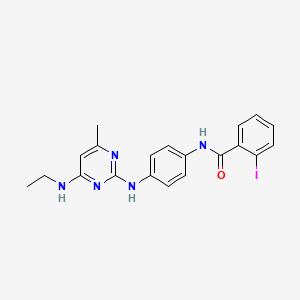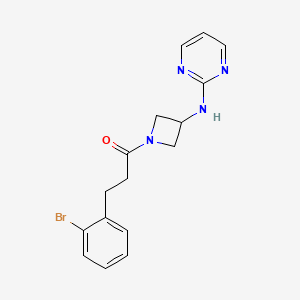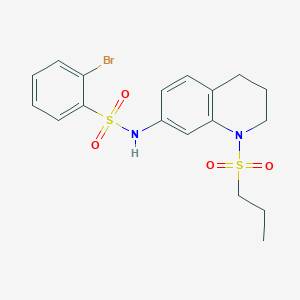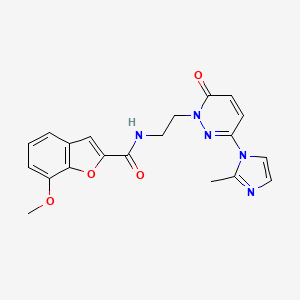
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen . The presence of an iodine atom suggests that it might be used in certain types of chemical reactions where iodine serves as a good leaving group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups . Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and arrangement of polar functional groups . Its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Antimicrobial Agent
This compound has shown potential as an antimicrobial agent. The presence of the pyrimidin-2-yl moiety suggests that it could be effective against a range of microbial pathogens. Similar structures have been synthesized and studied for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species .
Antiproliferative Agent
Due to its structural similarity to other compounds that have been evaluated for anticancer activity, N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide may serve as an antiproliferative agent. It could potentially inhibit the growth of cancer cells, such as human breast adenocarcinoma cancer cell lines .
Molecular Docking Studies
The compound could be used in molecular docking studies to predict how it interacts with various biological targets. This is crucial for understanding its mechanism of action and for the rational design of more potent derivatives .
Lead Compound for Drug Design
The structure of this compound makes it a promising lead for further drug design. Its molecular framework allows for modifications that could enhance its activity or specificity for certain biological targets .
Biological Significance in Disease Models
Research into the biological significance of derivatives of this compound could provide insights into their role in disease models, particularly for conditions where the inhibition of specific enzymes or receptors is beneficial .
Therapeutic Agent for Leukemia
Although not directly mentioned for the specific compound , structurally related compounds have been used as therapeutic agents to treat leukemia by inhibiting the activity of tyrosine kinases . This suggests that N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide could also be explored for similar applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition or activation of the target, resulting in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and viral replication . The compound may interact with these pathways, leading to downstream effects such as the modulation of immune responses or the inhibition of viral replication.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability . The compound’s ADME properties can significantly impact its bioavailability, determining the concentration of the drug that reaches the target site in the body.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects can result in changes in cellular function and overall health outcomes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-15-10-8-14(9-11-15)24-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQADBUOGUYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)
![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)
![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)